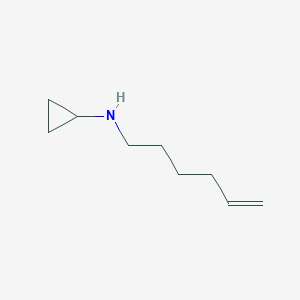
N-hex-5-enylcyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hex-5-enylcyclopropanamine is an organic compound characterized by a cyclopropane ring attached to an amine group and a hex-5-enyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-hex-5-enylcyclopropanamine typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of hex-5-enylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination to introduce the amine group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the cyclopropanation and amination steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding oximes or nitriles.
Reduction: Reduction of this compound can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
N-hex-5-enylcyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-hex-5-enylcyclopropanamine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, potentially altering their activity.
Comparación Con Compuestos Similares
Cyclopropylamine: Similar in structure but lacks the hex-5-enyl chain.
Hexylamine: Contains a hexyl chain but lacks the cyclopropane ring.
Cyclopropanemethylamine: Contains a cyclopropane ring and an amine group but with a different alkyl chain.
Uniqueness: N-hex-5-enylcyclopropanamine is unique due to the combination of the cyclopropane ring and the hex-5-enyl chain, which imparts distinct chemical and physical properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
N-hex-5-enylcyclopropanamine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-8-10-9-6-7-9/h2,9-10H,1,3-8H2 |
Clave InChI |
NYPGQJLULXYDRO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCNC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




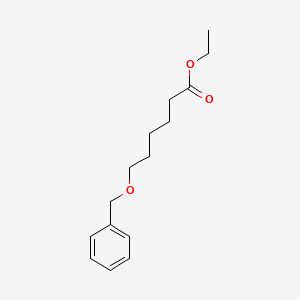
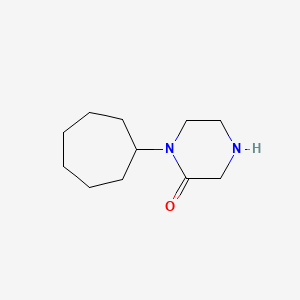
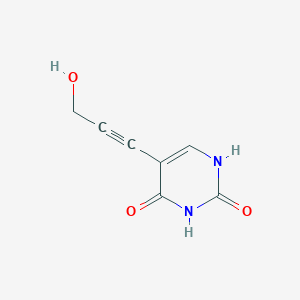

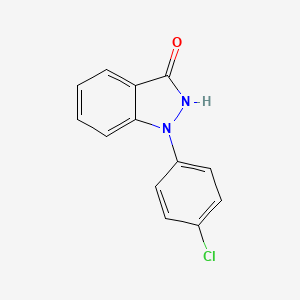


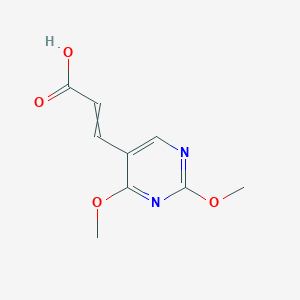
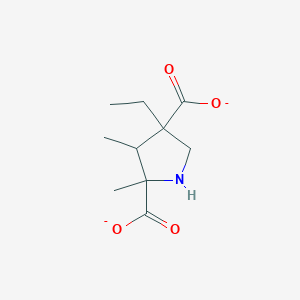
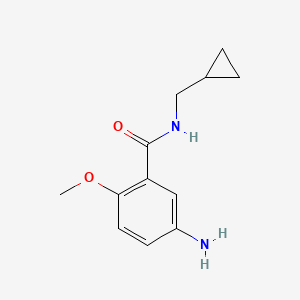
![4-[(2-Chloro-5-isothiocyanatophenyl)methyl]morpholine](/img/structure/B13877636.png)

